molecular formula C7H6ClN3 B1402626 2-Chloro-7-methylimidazo[1,5-b]pyridazine CAS No. 1352881-33-4

2-Chloro-7-methylimidazo[1,5-b]pyridazine

Cat. No. B1402626
M. Wt: 167.59 g/mol
InChI Key: JNADBLXMSKZXHQ-UHFFFAOYSA-N
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Description

“2-Chloro-7-methylimidazo[1,5-b]pyridazine” is a chemical compound with the molecular formula C7H6ClN3. Its molecular weight is 167.6 . This compound is part of the imidazopyridine class, which is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Research demonstrates the synthesis of methylimidazo pyridines through aqueous routes without deliberate catalyst addition, showcasing the versatility of imidazo compounds in synthetic chemistry (Darapaneni Chandra Mohan et al., 2013).

Antiviral and Antibacterial Potentials

  • Antiviral Activities Against Human Viruses : Novel substituted 3-aralkylthiomethylimidazo pyridazines have been synthesized and evaluated for their antiviral activities, notably showing potent inhibition against human cytomegalovirus and varicella-zoster virus, presenting a new lead in the development of antiviral agents (C. Galtier et al., 2003).

Synthetic Pathways and Reactions

  • Synthesis of Dihydro Derivatives : The creation of 7-amino-2,4,5-triaryl-3,4-dihydroimidazo pyridazines has been achieved by reacting 4-aryl-1,2-diaminoimidazoles with 1,3-diarylpropenones, highlighting the compound's role in producing structurally diverse derivatives (Надежда Н. Колос et al., 2013).

Antimicrobial Activity

  • Novel N-Arylimidazo Pyrazine-2-Carboxamide Derivatives : A study on the synthesis of these derivatives under microwave irradiation has shown promising antimicrobial activity, indicating the potential of 2-Chloro-7-methylimidazo[1,5-b]pyridazine derivatives in developing new antibacterial agents (B. Jyothi & N. Madhavi, 2019).

Future Directions

Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridines have shown significant activity against MDR-TB and XDR-TB . This suggests potential future directions for the development and application of “2-Chloro-7-methylimidazo[1,5-b]pyridazine” and similar compounds.

properties

IUPAC Name

2-chloro-7-methylimidazo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-4-6-2-3-7(8)10-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNADBLXMSKZXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylimidazo[1,5-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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